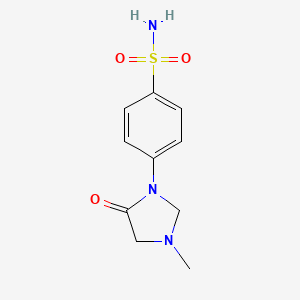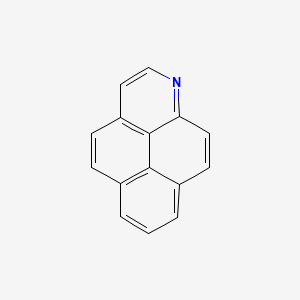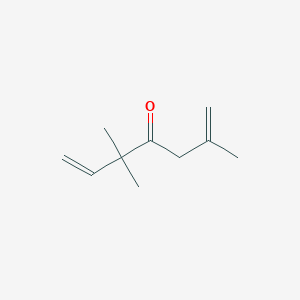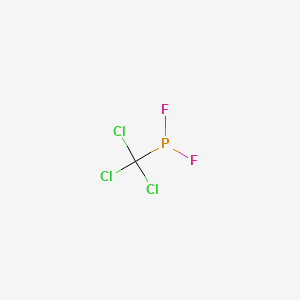
Phosphonous difluoride, (trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonous difluoride, (trichloromethyl)-, with the molecular formula CCl₃F₂P, is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two fluorine atoms and a trichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonous difluoride, (trichloromethyl)-, can be synthesized through several methods. One common approach involves the reaction of trichloromethylphosphine with fluorinating agents such as hydrogen fluoride or antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{CCl}_3\text{P} + 2\text{HF} \rightarrow \text{CCl}_3\text{PF}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of phosphonous difluoride, (trichloromethyl)-, often involves large-scale reactions using specialized equipment to handle the reactive and potentially hazardous chemicals involved. The process may include steps such as purification and distillation to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonous difluoride, (trichloromethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include various phosphonic and phosphine derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
Phosphonous difluoride, (trichloromethyl)-, has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which phosphonous difluoride, (trichloromethyl)-, exerts its effects involves interactions with various molecular targets. The phosphorus atom can form bonds with different atoms, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Phosphonous difluoride, (trichloromethyl)-, can be compared with other similar compounds such as:
Phosphonous difluoride, (methyl)-: This compound has a methyl group instead of a trichloromethyl group.
Phosphonous difluoride, (ethyl)-: This compound has an ethyl group instead of a trichloromethyl group.
The uniqueness of phosphonous difluoride, (trichloromethyl)-, lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
1112-03-4 |
|---|---|
Fórmula molecular |
CCl3F2P |
Peso molecular |
187.34 g/mol |
Nombre IUPAC |
difluoro(trichloromethyl)phosphane |
InChI |
InChI=1S/CCl3F2P/c2-1(3,4)7(5)6 |
Clave InChI |
RVKKPWGBSJIGAT-UHFFFAOYSA-N |
SMILES canónico |
C(P(F)F)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


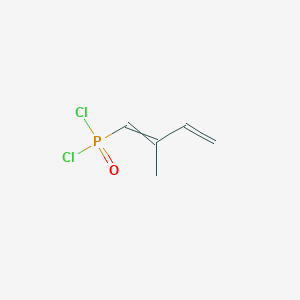


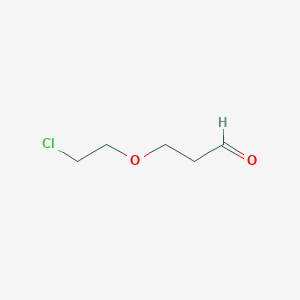
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)

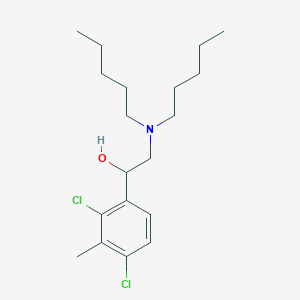
![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
